2-Chloro-1-(3-fluoro-4-methylphenyl)ethanone
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Overview
Description
2-Chloro-1-(3-fluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluoro-4-methylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 3-fluoro-4-methylbenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides. The general reaction scheme is as follows:
3-Fluoro-4-methylbenzoyl chloride+Chloroacetyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-fluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in anhydrous solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(3-fluoro-4-methylphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-fluoro-4-methylphenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(3-fluoro-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-fluoro-4-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethan-1-one
- 2-Chloro-1-(4-fluorophenyl)ethan-1-one
- 2-Chloro-1-(3-chlorophenyl)ethan-1-one
Uniqueness
2-Chloro-1-(3-fluoro-4-methylphenyl)ethanone is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and methyl groups provides a distinct electronic environment that can be exploited in various synthetic and research applications.
Properties
CAS No. |
627463-24-5 |
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Molecular Formula |
C9H8ClFO |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-chloro-1-(3-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
KIMJXVMZUAJFOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)CCl)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCl)F |
Origin of Product |
United States |
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